3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine
Description
3-Chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a chloro substituent at position 3, a trifluoromethyl group at position 5, and N,N-dipropylamine at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity and electron-withdrawing effects, making it valuable in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3N2/c1-3-5-18(6-4-2)11-10(13)7-9(8-17-11)12(14,15)16/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYURTJMXVZFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate or sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and applications of 3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine with similar pyridin-2-amine derivatives:
Key Observations:
N-aryl derivatives with nitro groups (e.g., ) exhibit stronger fungicidal activity but higher toxicity due to reactive nitro substituents. N-cyclopropyl variants (e.g., ) may offer improved metabolic stability in pharmaceutical contexts.
Pyridine Ring Substituents :
- The trifluoromethyl (CF₃) and chloro (Cl) groups are conserved across all analogs, providing electron-withdrawing effects that stabilize the aromatic ring and enhance binding to biological targets.
- Additional substituents (e.g., propoxy in ) can alter steric hindrance and solubility.
Biological Activity
3-Chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiparasitic, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to influence the biological activity of the compound.
Antimicrobial Activity
Research has demonstrated that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli (E. coli) | 32 µg/mL | |
| Staphylococcus aureus (S. aureus) | 16 µg/mL | |
| Pseudomonas aeruginosa (P. aeruginosa) | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which is critical for developing new antibacterial agents.
Antiparasitic Activity
The antiparasitic potential of this compound has also been explored. Studies have shown that this compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria.
Table 2: Antiparasitic Activity Data
The EC50 value indicates that the compound is highly potent against malaria parasites, suggesting its potential as a lead compound for further development.
Anticancer Activity
In addition to its antimicrobial and antiparasitic properties, this compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 3: Anticancer Activity Data
The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within pathogens and cancer cells. The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane penetration and increasing bioavailability.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine highlighted that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests a structure-activity relationship that could guide future drug design efforts.
- Antiparasitic Screening : In vitro evaluations against Plasmodium falciparum demonstrated that modifications in the pyridine ring significantly affected potency. The incorporation of bulky groups like dipropyl chains was associated with improved activity, indicating potential pathways for optimizing drug efficacy against malaria.
Q & A
Q. What are the established synthetic pathways for 3-chloro-N,N-dipropyl-5-(trifluoromethyl)pyridin-2-amine, and what are the critical reaction parameters?
The compound is synthesized via nucleophilic substitution reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine reacts with dipropylamine under optimized conditions (e.g., solvent: DMF, temperature: 80–100°C, reaction time: 12–24 hours) to yield the target compound with a reported efficiency of ~87% . Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol. Key parameters include stoichiometric control of the amine and exclusion of moisture to avoid side reactions.
Q. How is the molecular structure of this compound confirmed, and what intermolecular interactions stabilize its crystalline form?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The pyridine ring adopts a planar conformation, with disordered trifluoromethyl group fluorine atoms (occupancy ratio: 0.683:0.317) . Intramolecular N–H···Cl hydrogen bonds and intermolecular N–H···N interactions stabilize the crystal lattice, forming inversion dimers. These interactions are critical for interpreting reactivity and solubility .
Q. What are the primary applications of this compound in agrochemical research?
The compound is a key intermediate in synthesizing fluazinam (CAS 79622-59-6), a broad-spectrum fungicide. Fluazinam is derived via nitration and further functionalization of the pyridine core . Its trifluoromethyl and chloro substituents enhance lipophilicity and bioactivity, making it effective against Phytophthora infestans and other pathogens .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields during scale-up synthesis?
Yield variations often arise from incomplete substitution or byproduct formation. Methodological adjustments include:
- Kinetic monitoring : Use HPLC or LC-MS to track reaction progress and identify intermediates .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity in biphasic systems.
- Temperature gradients : Optimize stepwise heating (e.g., 60°C for initiation, 100°C for completion) to suppress side reactions .
Q. What advanced analytical techniques are recommended for studying the compound’s stability under environmental conditions?
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., onset at ~200°C) .
- UV-Vis and FTIR Spectroscopy : Monitor photodegradation products under UV light or humidity .
- NMR Relaxometry : Quantifies molecular mobility in different solvents, correlating with shelf-life predictions .
Q. How does the electronic structure of the pyridine ring influence its reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl and chloro groups deactivate the pyridine ring, directing electrophilic substitution to the para position. Density Functional Theory (DFT) calculations reveal reduced electron density at C-4 and C-6 positions, favoring Suzuki-Miyaura couplings at these sites . Experimental validation involves Pd-catalyzed reactions with aryl boronic acids under inert atmospheres.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
